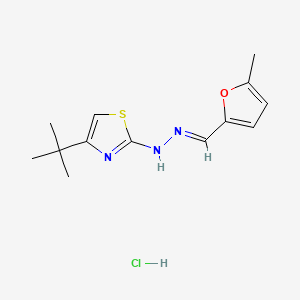![molecular formula C11H15Cl2NO2 B5693127 2,2'-[(3,4-dichlorobenzyl)imino]diethanol](/img/structure/B5693127.png)
2,2'-[(3,4-dichlorobenzyl)imino]diethanol
Vue d'ensemble
Description
2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chelating agent that can form stable complexes with metal ions, making it useful in many chemical and biological processes.
Applications De Recherche Scientifique
2,2'-[(3,4-dichlorobenzyl)imino]diethanol has been extensively studied for its potential applications in various fields of scientific research. One area of interest is its use as a chelating agent in metal ion detection and quantification. The compound forms stable complexes with metal ions such as copper, zinc, and nickel, making it useful in analytical chemistry.
Another area of research is its potential as a corrosion inhibitor. The compound has been shown to inhibit the corrosion of metals such as steel and aluminum in acidic environments. This property makes it useful in the development of protective coatings for metal surfaces.
Mécanisme D'action
The mechanism of action of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol involves the formation of stable complexes with metal ions. The compound contains two hydroxyl groups and a nitrogen atom, which can coordinate with metal ions to form chelate complexes. These complexes are stable and can be used in various chemical and biological processes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. However, studies have shown that the compound has low toxicity and does not cause significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2'-[(3,4-dichlorobenzyl)imino]diethanol in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical chemistry applications. However, one limitation is that the compound is not readily available in large quantities, making it challenging to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2,2'-[(3,4-dichlorobenzyl)imino]diethanol. One area of interest is its potential as a drug delivery agent. The compound's ability to form stable complexes with metal ions could be useful in developing targeted drug delivery systems.
Another area of research is its potential as a corrosion inhibitor in the oil and gas industry. The compound's ability to inhibit corrosion could be useful in developing more effective and environmentally friendly corrosion inhibitors.
In conclusion, 2,2'-[(3,4-dichlorobenzyl)imino]diethanol is a chemical compound with potential applications in various fields of scientific research. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry, corrosion inhibition, and potentially drug delivery. Further research is needed to explore its full potential in these areas.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOXGSDQLJFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCO)CCO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)



![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)



![1-methyl-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5693135.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5693143.png)